2-Hydroxydihydro-2H-pyran-3(4H)-one

Description

Structural Classification and General Academic Significance of Dihydropyranone Systems

Dihydropyranones are a class of six-membered heterocyclic compounds containing an oxygen atom within the ring, a ketone group, and one carbon-carbon double bond. Their classification is based on the relative positions of the oxygen atom, the carbonyl group, and the double bond. The parent structure, pyran, exists as two isomers, 2H-pyran and 4H-pyran, and the introduction of a carbonyl group and partial saturation gives rise to a variety of dihydropyranone isomers, such as 3,4-dihydropyran-2-ones and dihydro-2H-pyran-3(4H)-ones. researchgate.netorganic-chemistry.org

These systems are of considerable academic and practical importance. They are recognized as valuable building blocks in organic synthesis, providing a versatile platform for constructing more complex molecular architectures, including natural products and pharmaceuticals. researchgate.netwikipedia.org The conformational constraints and the presence of multiple functional groups within the dihydropyranone ring make them attractive starting points in drug discovery. For instance, various dihydropyrimidinone derivatives, which share structural similarities, have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com The dihydropyranone core, being an oxygen-rich and conformationally restricted scaffold, is of particular interest in the development of new chemotypes for medicinal chemistry. arkat-usa.org

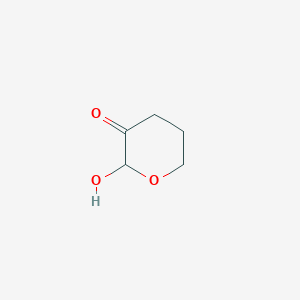

The specific compound of interest, 2-Hydroxydihydro-2H-pyran-3(4H)-one, belongs to the dihydro-2H-pyran-3(4H)-one family. It is structurally defined as the lactol (cyclic hemiacetal) form of the parent ketone, Dihydro-2H-pyran-3(4H)-one. The presence of the hydroxyl group at the C2 position, adjacent to the ring oxygen, is a key structural feature that dictates its chemical reactivity.

Historical Context and Evolution of Research on Dihydropyran-3-one Scaffolds

Research into dihydropyran-3-one scaffolds has evolved significantly over the years, driven by the utility of the parent compound, Dihydro-2H-pyran-3(4H)-one, as a synthetic intermediate. Early synthetic approaches often relied on the functionalization of the double bond in 3,4-dihydro-2H-pyran. wikipedia.orgarkat-usa.org However, these methods were frequently hampered by moderate regioselectivity, leading to low yields and challenging purification of the desired product. arkat-usa.org

Data sourced from a practical synthetic procedure reported in the literature. arkat-usa.org

The availability of such robust synthetic methods established Dihydro-2H-pyran-3(4H)-one as a key building block. Its utility has been demonstrated in the synthesis of a variety of biologically significant molecules, including α-amino acids, histamine (B1213489) H3 receptor antagonists, AMPA receptor modulators, and thrombin inhibitors. arkat-usa.org

Current Research Trajectories and Academic Importance of this compound

Direct and extensive research specifically focused on the isolated this compound is limited in the current scientific literature. Its academic importance is primarily understood through the lens of it being a reactive intermediate in equilibrium with its parent ketone. The compound is a product of ring-chain tautomerism, a phenomenon where cyclic hemiacetals exist in a dynamic equilibrium with their open-chain hydroxy-ketone form. clockss.org

The significance of this compound lies in its potential reactivity. The hemiacetal functionality is a masked carbonyl group, and the hydroxyl group at the anomeric C2 position can act as a leaving group. This makes the molecule a potential precursor in reactions analogous to glycosylations, where the hydroxyl could be replaced by other nucleophiles, leading to the formation of 2-substituted dihydropyran-3-one derivatives.

While this specific lactol is not widely studied, the broader field of organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has been instrumental in synthesizing various dihydropyranone derivatives. researchgate.netmdpi.com These modern synthetic strategies often involve complex annulation reactions where intermediates with functionalities similar to a lactol might play a transient role. mdpi.com The ongoing development of catalytic methods for heterocyclic synthesis may in the future enable the controlled formation and reaction of transient species like this compound, unlocking new synthetic pathways.

Due to the scarcity of experimental data for this compound itself, the physicochemical properties of its parent ketone are provided below as a reference point.

Table 2: Physicochemical Properties of Dihydro-2H-pyran-3(4H)-one

| Property | Value |

|---|---|

| CAS Number | 23462-75-1 |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid |

| InChI Key | URUUZIAJVSGYRC-UHFFFAOYSA-N |

Data sourced from chemical supplier databases. sigmaaldrich.com

Compound Names

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dihydropyran-2-one |

| Dihydro-2H-pyran-3(4H)-one |

| 2H-pyran |

| 4H-pyran |

| 3,4-dihydro-2H-pyran |

| α-ketoglutaric acid |

| Trimethyl orthoformate |

| Dimethyl 2,2-dimethoxypentanedioate |

| Lithium aluminium hydride (LiAlH₄) |

| 2,2-Dimethoxypentane-1,5-diol |

| Mesyl chloride |

| 3,3-Dimethoxytetrahydro-2H-pyran |

| Trifluoroacetic acid |

| α-amino acids |

| Histamine H3 receptor antagonists |

| AMPA receptor modulators |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyoxan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4-2-1-3-8-5(4)7/h5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCCPJWTZNFMIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(OC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxydihydro 2h Pyran 3 4h One and Its Stereoisomers

De Novo Synthetic Routes to the 2-Hydroxydihydro-2H-pyran-3(4H)-one Scaffold

De novo synthesis offers a direct pathway to the fundamental dihydropyranone structure. These methods typically involve the strategic formation of the heterocyclic ring, followed by modifications to install the necessary functional groups.

The formation of the dihydropyranone ring is the cornerstone of any de novo synthesis. A practical and scalable synthesis of the parent compound, dihydro-2H-pyran-3(4H)-one, has been reported starting from the readily available α-ketoglutaric acid. arkat-usa.orgenamine.netresearchgate.net This multi-step process involves the protection of the ketone, reduction of the carboxylic acids to alcohols, and subsequent ring closure.

The key steps in this synthesis are:

Protection: The ketone in α-ketoglutaric acid dimethyl ester is protected as a dimethyl ketal.

Reduction: The two ester groups are reduced to primary alcohols using a reducing agent like Lithium aluminium hydride (LiAlH₄). arkat-usa.org

Cyclization: The resulting diol is treated with methanesulfonyl chloride (MsCl) to facilitate intramolecular cyclization, forming the tetrahydropyran (B127337) ring. arkat-usa.org

Deprotection: Finally, acidic hydrolysis removes the ketal protecting group to yield the target dihydro-2H-pyran-3(4H)-one. arkat-usa.org

Other cyclization strategies for forming substituted dihydropyranone rings include:

Silyl-Prins Cyclization: This method involves the reaction of vinylsilyl alcohols with aldehydes in the presence of a Lewis acid, leading to the formation of cis-2,6-disubstituted dihydropyrans through a 6-endo-dig cyclization. mdpi.com

Three-Component Dithiane Linchpin Coupling: This strategy allows for the flexible synthesis of various 2,6-disubstituted dihydropyranones. wsu.edu

One-Pot Three-Component Reactions: Dihydropyranone derivatives can be synthesized via a one-pot reaction of Meldrum's acid, various aldehydes, and 1,3-dicarbonyl compounds, often accelerated by ultrasound irradiation. researchgate.net

Table 1: Selected Cyclization Strategies for Dihydropyranone Synthesis

| Method | Key Reagents/Starting Materials | Description | Reference |

|---|---|---|---|

| From α-Ketoglutaric Acid | α-Ketoglutaric acid, LiAlH₄, MsCl | A four-step synthesis involving protection, reduction, cyclization, and deprotection. | arkat-usa.org |

| Silyl-Prins Cyclization | Vinylsilyl alcohols, Aldehydes, Lewis Acid (e.g., TMSOTf) | A tandem reaction that generates an oxocarbenium ion followed by a 6-endo-dig cyclization to form the dihydropyran ring. | mdpi.com |

| Three-Component Reaction | Meldrum's acid, Arylaldehydes, 1,3-Dicarbonyls, KOH | A one-pot condensation and cyclization reaction, often enhanced by ultrasound. | researchgate.net |

| Dithiane Linchpin Coupling | Dithiane, Epoxides | A flexible method based on a three-component coupling strategy to create 2,6-disubstituted dihydropyranones. | wsu.edu |

Once the dihydropyranone ring is formed, specific functional groups may need to be introduced or modified. A key transformation for obtaining this compound is the introduction of the hydroxyl group at the C2 position, which forms a hemiacetal.

In many synthetic routes, this hydroxyl group is the natural result of the cyclization of a precursor containing a terminal aldehyde or a protected aldehyde. For instance, the acidic hydrolysis of a precursor like 2,2-dimethoxytetrahydropyran-3-ol would unmask the ketone, while the hemiacetal at C2 would be in equilibrium with its open-chain hydroxy-aldehyde form.

A powerful method for converting furan (B31954) rings into pyranose structures is the Achmatowicz rearrangement . This reaction involves the oxidation of a furfuryl alcohol to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivative, followed by acidic rearrangement to yield a dihydropyranone. nih.gov This represents a significant functional group interconversion that builds the desired scaffold and can be a key step in the de novo synthesis of pyranoses. nih.gov

Asymmetric Synthesis and Stereoselective Approaches

Controlling the stereochemistry at the C2 position is crucial for synthesizing specific enantiomers or diastereomers of this compound. This is achieved through various asymmetric synthesis strategies.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgresearchgate.net This strategy is a cornerstone of asymmetric synthesis. researchgate.net

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent, the strategy is widely applied to precursors. For instance, chiral auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam can be used to perform diastereoselective alkylations or aldol (B89426) reactions on an acyclic precursor. wikipedia.orgresearchgate.net The resulting chiral product can then be subjected to cyclization to form the enantiomerically enriched dihydropyranone ring. The effectiveness of this approach lies in the high levels of diastereoselection that can be achieved. researchgate.net

In recent years, catalysis-based methods have become powerful tools for asymmetric synthesis.

Enantioselective Organocatalysis utilizes small organic molecules as chiral catalysts. This approach has been successfully applied to the synthesis of chiral dihydropyranone derivatives. For example, a bifunctional squaramide catalyst derived from a chiral diamine has been used in the enantioselective formal [3+3] annulation to construct fused polycyclic 3,4-dihydropyrano[4,3-b]pyran-5(2H)-one scaffolds with high stereoselectivity. sioc-journal.cn Similarly, N-heterocyclic carbenes (NHCs) have been employed to catalyze the [3+3] cyclization of enals with 1,3-dicarbonyl compounds to produce trisubstituted dihydropyranones with high enantiomeric excess. mdpi.com

Transition Metal Catalysis offers another highly efficient route. Asymmetric hydrogenation using chiral transition metal complexes (e.g., Rhodium or Iridium) is a particularly powerful method. nih.gov For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines, which are structurally related to dihydropyranones, can be achieved with excellent enantioselectivities (up to 99% ee) using a Rhodium complex with a large-bite-angle bisphosphine ligand. nih.gov This methodology could be adapted to the synthesis of chiral 2-substituted dihydropyranones from corresponding unsaturated precursors.

Table 2: Examples of Catalytic Asymmetric Synthesis for Dihydropyranone Scaffolds

| Catalysis Type | Catalyst/Ligand | Reaction Type | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Bifunctional Squaramide | Formal [3+3] Annulation | Fused Dihydropyranones | High anti-selectivity, up to excellent ee | sioc-journal.cn |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | [3+3] Cyclization | Trisubstituted Dihydropyranones | High yield and ee | mdpi.com |

| Transition Metal | (R,R,R)-SKP-Rh Complex | Asymmetric Hydrogenation | 2-Substituted Chiral Morpholines (analogue) | Up to 99% ee | nih.gov |

Chemoenzymatic and Biocatalytic Syntheses of this compound

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. nih.gov Chemoenzymatic routes combine enzymatic steps with traditional chemical synthesis, offering sustainable and highly selective pathways to chiral molecules. mdpi.com

A highly relevant example is the asymmetric enzymatic reduction of a precursor ketone to generate a chiral hydroxyl group. A process has been developed for the synthesis of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, a key chiral precursor for a pharmaceutical intermediate. researchgate.net This synthesis uses a ketone reductase (KRED) to reduce 4,4-dimethoxytetrahydro-2H-pyran-3-one, achieving high enantioselectivity (>99% ee). researchgate.net

To make the process economically viable, an in situ cofactor regeneration system is employed, using glucose dehydrogenase (GDH) to recycle the expensive NADPH cofactor. researchgate.net This two-enzyme system was successfully scaled up to produce 80 kg of the desired chiral alcohol with yields between 96-98%. researchgate.net The final deprotection of the ketal would yield the chiral (R)-2-Hydroxydihydro-2H-pyran-3(4H)-one. The use of engineered biocatalysts is a growing field that allows for the tailoring of enzymes for specific, non-natural substrates, further expanding the utility of this approach. nih.gov

Table 3: Chemoenzymatic Synthesis of a Chiral Precursor

| Substrate | Enzyme System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4,4-Dimethoxytetrahydro-2H-pyran-3-one | Ketone Reductase (KRED) with Glucose Dehydrogenase (GDH) for NADPH regeneration | (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol | 96-98% | >99% | researchgate.net |

Atom-Economical and Sustainable Synthetic Protocols

Atom-economical and sustainable syntheses of pyran derivatives, including structures related to this compound, prioritize the maximum incorporation of starting material atoms into the final product, the use of catalytic over stoichiometric reagents, and the implementation of environmentally friendly reaction conditions. Key strategies in this domain include organocatalytic cascade reactions and chemoenzymatic approaches.

Organocatalytic Cascade Reactions:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of complex heterocyclic compounds. These catalysts are often metal-free, reducing the risk of toxic metal contamination in the final products. Furthermore, they can be designed to initiate cascade reactions, where multiple bond-forming events occur in a single pot, significantly enhancing step and atom economy.

An example of such a strategy is the diastereo- and enantioselective synthesis of polyfunctionalized tetrahydropyran derivatives through a domino Michael-hemiacetalization sequence. nih.gov This approach utilizes a bifunctional organocatalyst to activate the substrates and control the stereochemical outcome. Starting from α-hydroxymethyl nitroalkenes and various 1,3-dicarbonyl compounds, a range of highly substituted tetrahydropyranols can be synthesized in good yields and with high stereoselectivities. nih.gov The reaction proceeds through a Michael addition followed by an intramolecular hemiacetalization, constructing the tetrahydropyran core in a single, efficient operation. nih.gov

A similar one-pot sequence involving a Michael/Henry/ketalization cascade has also been developed for the synthesis of highly functionalized tetrahydropyrans with five contiguous stereocenters. nih.gov This method employs a quinine-based squaramide organocatalyst and demonstrates the power of multicomponent reactions in rapidly building molecular complexity from simple starting materials. nih.gov

Interactive Data Table: Organocatalytic Synthesis of Functionalized Tetrahydropyran Derivatives

| Entry | Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Quinine-based squaramide | Acetylacetone | β-nitrostyrene | Functionalized Tetrahydropyran | 30 | >20:1 | 99 |

| 2 | Bifunctional organocatalyst | 1,3-dicarbonyl compound | α-hydroxymethyl nitroalkene | Polyfunctionalized Tetrahydropyran | 59-91 | up to 98% de | 71-99 |

This table presents data from the synthesis of substituted tetrahydropyran derivatives, which serve as models for the sustainable synthesis of this compound.

Chemoenzymatic Synthesis:

The integration of biocatalysis with traditional chemical synthesis, known as a chemoenzymatic approach, offers a highly sustainable route to chiral molecules. Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite stereoselectivity, making them ideal for the synthesis of enantiomerically pure compounds.

For instance, chemoenzymatic strategies have been successfully employed for the synthesis of complex heterocycles like dihydrobenzoxazinones and dihydroquinoxalinones. nih.gov These methods often involve a key enzymatic step, such as a highly stereoselective hydroamination, followed by a chemical cyclization step. nih.gov This combination leverages the high selectivity of the enzyme and the versatility of chemical transformations.

In the context of pyran synthesis, a novel heterogeneous biocatalyst based on graphene oxide modified with tryptophan has been developed. nih.gov This catalyst has demonstrated high efficiency in the synthesis of various pyran derivatives through multicomponent reactions under green conditions. nih.gov The catalyst is reusable, further enhancing its sustainability profile. nih.gov While not yet applied to the specific synthesis of this compound, this approach highlights the potential of designing bespoke biocatalysts for the sustainable production of target molecules.

Reactivity, Reaction Mechanisms, and Tautomeric Equilibria of 2 Hydroxydihydro 2h Pyran 3 4h One

Keto-Enol and Hemiacetal Tautomerism of 2-Hydroxydihydro-2H-pyran-3(4H)-one

This compound can exist in equilibrium between its keto and enol forms, a phenomenon known as keto-enol tautomerism. masterorganicchemistry.comlibretexts.org Additionally, the presence of a hydroxyl group and a carbonyl group within the same molecule allows for the formation of a cyclic hemiacetal, leading to ring-chain tautomerism. masterorganicchemistry.com

Spectroscopic methods are invaluable for studying tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between tautomers by observing the chemical shifts and coupling constants of the protons and carbons. For instance, the presence of a signal for a vinyl proton and an enolic hydroxyl group in the ¹H NMR spectrum would indicate the presence of the enol form. Variable temperature NMR studies can also provide information about the thermodynamics of the tautomeric equilibrium. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in each tautomer. The keto form will exhibit a strong absorption band for the C=O stretch, typically in the range of 1700-1725 cm⁻¹. The enol form, on the other hand, will show a C=C stretching vibration and a broad O-H stretching band for the hydroxyl group.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be used to study tautomerism. The different electronic structures of the keto and enol forms result in different absorption maxima (λmax). taylorandfrancis.com The enol form, with its conjugated system, generally absorbs at a longer wavelength than the keto form. researchgate.net

A summary of expected spectroscopic data for the tautomeric forms is presented below:

| Tautomer | Key ¹H NMR Signals | Key ¹³C NMR Signals | Key IR Bands (cm⁻¹) |

| Keto | α-protons adjacent to C=O | Carbonyl carbon (C=O) | C=O stretch (~1715) |

| Enol | Vinylic proton, enolic OH | Vinylic carbons (C=C) | C=C stretch, broad OH stretch |

| Hemiacetal | Anomeric proton (O-CH-OH) | Anomeric carbon | Broad OH stretch |

The position of the tautomeric equilibrium is sensitive to both solvent and temperature.

Solvent Effects: The polarity of the solvent can significantly influence the relative stability of the tautomers. nih.gov Nonpolar solvents tend to favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding. researchgate.net Polar protic solvents, such as water and alcohols, can stabilize the more polar keto form through intermolecular hydrogen bonding. researchgate.net The ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role. researchgate.net

Temperature Effects: Temperature can also shift the equilibrium. researchgate.netnih.gov The direction of the shift depends on the enthalpy change (ΔH) of the tautomerization process. If the enol form is more stable (negative ΔH), increasing the temperature will favor the keto form, and vice versa.

Nucleophilic and Electrophilic Reactivity at the Carbonyl and Hydroxyl Centers

The carbonyl and hydroxyl groups are the primary sites of reactivity in this compound.

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. byjus.commasterorganicchemistry.com

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

Cyanohydrin Formation: In the presence of hydrogen cyanide (HCN), a cyanohydrin can be formed. This reaction typically requires a basic catalyst to generate the cyanide nucleophile. chemguide.co.uk

Acetal and Ketal Formation: Reaction with alcohols in the presence of an acid catalyst leads to the formation of acetals or ketals. libretexts.org This reaction proceeds through a hemiacetal intermediate. masterorganicchemistry.com

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide. libretexts.org

| Reagent | Product |

| NaBH₄ or LiAlH₄ | Dihydro-2H-pyran-2,3(4H)-diol |

| HCN | 2-Cyano-2,3-dihydro-2H-pyran-2,3(4H)-diol |

| R'OH, H⁺ | 3,3-Dialkoxy-dihydro-2H-pyran-2-ol |

| Ph₃P=CHR' | 3-Alkylidene-dihydro-2H-pyran-2-ol |

The hydroxyl group, being a nucleophile and a potential leaving group after protonation, can undergo various reactions. britannica.comwikipedia.org

Esterification: The hydroxyl group can be acylated with acyl chlorides or anhydrides in the presence of a base to form esters.

Etherification: Williamson ether synthesis can be employed to form ethers by deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone. However, in this specific molecule, the hydroxyl is part of a hemiacetal in one of its tautomeric forms, which complicates simple oxidation reactions.

Derivatization: The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by other nucleophiles. researchgate.net

Ring Transformations and Rearrangement Reactions of the Dihydropyranone Core

The dihydropyranone ring system can undergo transformations and rearrangements under certain conditions.

Ring-Opening: The hemiacetal tautomer can undergo ring-opening to form the acyclic hydroxy ketone. masterorganicchemistry.com This equilibrium is a key aspect of its chemistry. Acidic or basic conditions can catalyze this process.

Rearrangements: Carbocation rearrangements, such as hydride or alkyl shifts, can occur under acidic conditions, especially if a more stable carbocation can be formed. masterorganicchemistry.comyoutube.com For instance, protonation of the hydroxyl group followed by loss of water could generate a carbocation that might rearrange.

Ring Contraction/Expansion: While less common, under specific conditions, ring contraction to a furan (B31954) derivative or expansion to a larger ring system could potentially occur, often driven by the relief of ring strain or the formation of a more stable product. rsc.org

Baldwin's Rules: Ring-closure reactions leading to or from the dihydropyranone core would be expected to follow Baldwin's rules, which predict the favored and disfavored pathways for cyclization reactions based on the geometry of the transition state. libretexts.org

Equilibria with Acyclic Analogues

A fundamental characteristic of this compound is its existence in a dynamic equilibrium with its open-chain tautomer. This phenomenon, known as ring-chain tautomerism, is a hallmark of hemiacetals and hemiketals. libretexts.orgmasterorganicchemistry.com The cyclic hemiacetal form can reversibly open to yield its acyclic analogue, a γ-hydroxy-α-ketoaldehyde.

The equilibrium position is influenced by thermodynamic stability. Generally, the formation of five- and six-membered rings is favored, making the cyclic hemiacetal a significant, if not predominant, species in solution. libretexts.orgwikipedia.org This principle is well-documented in carbohydrate chemistry, where sugars like glucose and fructose (B13574) exist mainly in their cyclic hemiacetal and hemiketal forms, respectively. libretexts.org Even when the cyclic form is heavily favored, a small concentration of the open-chain aldehyde or ketone is always present, allowing for reactions characteristic of that functional group. masterorganicchemistry.com

This equilibrium is crucial for understanding the compound's reactivity, as the acyclic form provides a pathway for reactions that are not possible in the cyclic state.

Acid- and Base-Catalyzed Ring Manipulations

The equilibrium between the cyclic hemiacetal and its acyclic form can be manipulated through catalysis. Both acids and bases can accelerate the rate of ring-opening and closing.

Acid Catalysis: In the presence of an acid, the first step is the protonation of an oxygen atom. Protonation of the hemiacetal's hydroxyl group or the ring's ether oxygen makes it a better leaving group, thus facilitating the cleavage of the C-O bond and subsequent ring-opening. libretexts.orgwikipedia.org This mechanism is analogous to the acid-catalyzed hydrolysis of acetals and the ring-opening of epoxides, where protonation of the oxygen atom is the key activating step. libretexts.orgmasterorganicchemistry.com

Base Catalysis: Under basic conditions, a base can deprotonate the hydroxyl group of the hemiacetal. The resulting alkoxide can then undergo ring-opening to form the enolate of the acyclic keto-aldehyde. libretexts.org This process is similar to the base-catalyzed keto-enol tautomerism, where the deprotonation of an alpha-carbon leads to an enolate intermediate. libretexts.org The parent compound, dihydro-2H-pyran-3(4H)-one, is known to be stable under neutral conditions but hydrolyzes in acidic or basic media, underscoring the role of catalysts in ring manipulation.

Alpha-Carbon Reactivity and Enolate Chemistry

The presence of a ketone at the C3 position confers reactivity upon the adjacent methylene (B1212753) group at C4. This carbon is known as the alpha-carbon, and its protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Deprotonation of this alpha-carbon generates a nucleophilic enolate ion, which is a key intermediate in many carbon-carbon bond-forming reactions. masterorganicchemistry.com

Alkylation and Acylation Reactions at Alpha-Positions

The enolate derived from this compound can react with various electrophiles. For these reactions to be effective, the enolate must be generated in high concentration using a strong, non-nucleophilic base in an aprotic solvent. libretexts.org Lithium diisopropylamide (LDA) is a commonly used base for this purpose as it is strong enough to completely convert the ketone to its enolate form. libretexts.orglibretexts.org

Alkylation: The enolate can participate in SN2 reactions with alkyl halides to form a new carbon-carbon bond at the alpha-position.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group at the alpha-carbon, leading to the formation of β-dicarbonyl compounds.

A challenge in the enolate chemistry of this compound is the presence of the acidic hemiacetal proton at C2. A strong base like LDA would likely deprotonate both the C2 hydroxyl group and the C4 alpha-carbon. However, subsequent reaction with an electrophile would primarily occur at the more nucleophilic alpha-carbon.

Condensation Reactions and Related Transformations

The enolate of this compound is a potent nucleophile for addition to carbonyl compounds in reactions such as the Aldol (B89426) and Claisen condensations.

Aldol Addition: The enolate can add to an aldehyde or another ketone, forming a β-hydroxy carbonyl compound. Tandem aldol reaction-conjugate addition sequences have been used to synthesize related 2,3-dihydro-4H-pyran-4-ones. lookchem.com

Aldol Condensation: Under certain conditions, particularly with heating, the initial aldol addition product can undergo dehydration (elimination of a water molecule) to yield an α,β-unsaturated carbonyl compound. youtube.com This condensation is often driven by the formation of a highly conjugated system. youtube.com

Claisen Condensation: If the enolate reacts with an ester, a Claisen condensation can occur, resulting in a β-keto ester after the displacement of an alkoxide leaving group.

These condensation reactions are powerful tools for constructing more complex molecular architectures from the pyranone scaffold.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and designing synthetic strategies. This involves studying the kinetic and thermodynamic parameters that govern these transformations.

Kinetic and Thermodynamic Profiling of Reactions

Many reactions of this compound can yield multiple products, and the distribution of these products is often determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures and with short reaction times, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. libretexts.org

Thermodynamic Control: At higher temperatures, when the reactions are reversible, an equilibrium can be established. Under these conditions, the major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orglibretexts.org

A prime example of this principle is in the formation of enolates from unsymmetrical ketones. The use of a bulky, strong base like LDA at low temperatures favors the formation of the kinetic enolate by removing the most sterically accessible proton. wikipedia.org Allowing the solution to warm up can permit equilibration to the more substituted, and thus more stable, thermodynamic enolate.

Interactive Data Table: Factors Influencing Reaction Control

| Condition | Favored Control | Dominant Product | Rationale |

| Low Temperature | Kinetic | Product with the lowest activation energy (fastest forming). | Insufficient energy to overcome the reverse activation barrier, making the reaction effectively irreversible. libretexts.org |

| High Temperature | Thermodynamic | The most stable product. | Sufficient energy for the reaction to be reversible and reach equilibrium. libretexts.org |

| Short Reaction Time | Kinetic | Fastest forming product. | Equilibrium has not had time to be established. wikipedia.org |

| Long Reaction Time | Thermodynamic | Most stable product. | Allows the reaction mixture to reach equilibrium. wikipedia.org |

| Sterically Hindered Base (e.g., LDA) | Kinetic | Enolate from the least substituted α-carbon. | The base removes the most accessible proton. wikipedia.org |

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to a comprehensive understanding of the reactivity of this compound. Due to its bifunctional nature, possessing both a hemiacetal and a ketone, its chemical behavior is governed by a series of equilibria and reaction pathways that can be effectively probed using computational chemistry. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for characterizing the transient species that are often difficult or impossible to isolate and observe experimentally.

The reactivity of this compound is significantly influenced by its existence in a dynamic equilibrium between cyclic and open-chain forms, a phenomenon known as ring-chain tautomerism. masterorganicchemistry.com The cyclic form is a hemiacetal, and in solution, it can reversibly open to form the corresponding acyclic hydroxy aldehyde-ketone. This equilibrium means that even though the cyclic hemiacetal may be the predominant form, the reactivity of the open-chain isomer is always accessible. masterorganicchemistry.com

Computational models are crucial for mapping the potential energy surface of these transformations. By calculating the energies of the ground states, intermediates, and transition states, a detailed mechanistic picture can be constructed. These calculations can predict the most likely reaction pathways by identifying the transition states with the lowest activation energies.

A key aspect of these computational investigations is the characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency in its calculated vibrational spectrum. Intrinsic Reaction Coordinate (IRC) calculations are then employed to confirm that the identified transition state connects the reactant and product of a specific reaction step.

While specific computational studies on this compound are not extensively available in the literature, the principles can be illustrated by examining theoretical work on analogous pyranone and heterocyclic systems. For instance, DFT calculations have been successfully used to investigate the tautomerism and reaction mechanisms of various substituted pyrones. scifiniti.com These studies provide insights into the relative stabilities of tautomers and the energy barriers for their interconversion.

In a hypothetical reaction of this compound, such as a base-catalyzed enolization, computational methods could be used to model the stepwise process. This would involve the formation of an enolate intermediate, and the transition state for the proton abstraction by the base could be located and characterized. The calculated activation energy for this step would provide a quantitative measure of its kinetic feasibility.

The following table illustrates the type of data that can be obtained from DFT calculations for the characterization of intermediates and transition states in a reaction involving a hypothetical substituted pyranone, based on methodologies found in the literature for similar compounds. scifiniti.comnih.gov

| Species | Description | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Key Vibrational Frequencies (cm⁻¹) |

|---|---|---|---|---|

| Reactant | Initial pyranone structure | 0.0 | None | ~1710 (C=O stretch), ~3400 (O-H stretch) |

| TS1 | Transition state for proton abstraction | +15.2 | -1250 (proton transfer) | - |

| Intermediate | Enolate intermediate | +5.8 | None | ~1650 (C=C stretch), ~1680 (C=O stretch) |

| TS2 | Transition state for subsequent reaction | +20.5 | -980 (bond formation/breaking) | - |

| Product | Final product | -10.3 | None | Varies with product structure |

Furthermore, computational studies on the thermal decomposition of related dihydropyran systems have shown the utility of DFT in elucidating concerted mechanisms involving cyclic transition states. mdpi.com For this compound, similar computational approaches could predict the activation energies for various potential decomposition pathways, thereby identifying the most likely degradation products under thermal stress.

The trapping of elusive intermediates, guided by DFT predictions, has been successfully demonstrated in other systems, such as the zwitterionic intermediates in cycloaddition reactions. nih.gov This synergy between computational prediction and experimental verification is a powerful tool in modern mechanistic chemistry.

Stereochemistry and Conformational Analysis of 2 Hydroxydihydro 2h Pyran 3 4h One

Determination of Absolute and Relative Stereochemistry

The C2 carbon atom of 2-Hydroxydihydro-2H-pyran-3(4H)-one is a stereocenter as it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), the ring oxygen (O1), and the C3 carbon of the keto-methylene group. This chirality means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. tru.cayoutube.com

The absolute configuration of the stereocenter at C2 is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. youtube.com The priority of the substituents attached to C2 would be assigned as follows:

-OH (hydroxyl group): Highest priority due to the higher atomic number of oxygen.

-O- (ring oxygen): The next highest priority.

-C(O)CH2- (the C3 carbon): The carbon atom at this position has the next priority.

-H (hydrogen atom): Lowest priority.

To determine the configuration, the molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer. If the sequence of the remaining groups from highest to lowest priority (1 to 3) is clockwise, the configuration is (R). If the sequence is counter-clockwise, the configuration is (S).

The experimental determination of the absolute configuration would typically require techniques such as X-ray crystallography of a single crystal of one of the enantiomers or a diastereomeric derivative. Spectroscopic methods like circular dichroism (CD) can also provide information about the absolute stereochemistry by comparing the experimental spectrum with that predicted from theoretical calculations.

Relative stereochemistry (cis/trans or syn/anti) becomes relevant when additional substituents are present on the dihydropyranone ring. For the parent compound, the focus remains on the enantiomeric forms originating from the C2 stereocenter.

Table 1: Cahn-Ingold-Prelog Priorities for Substituents at C2 of this compound

| Priority | Substituent | Reason for Priority |

| 1 | -OH | Highest atomic number of the directly attached atom (Oxygen) |

| 2 | -O- (ring) | Next highest atomic number of the directly attached atom (Oxygen) |

| 3 | -C(O)CH₂- | Carbon atom attached |

| 4 | -H | Lowest atomic number of the directly attached atom (Hydrogen) |

Conformational Preferences of the Dihydropyranone Ring System

The dihydropyranone ring is not planar and, to minimize torsional and steric strain, adopts a puckered conformation. The most stable conformations for six-membered rings are typically chair forms. csbsju.edu

Similar to cyclohexane, the dihydropyranone ring is expected to exist predominantly in two interconverting chair conformations. youtube.com In these chair forms, the substituents at each carbon can occupy either an axial or an equatorial position. The ring can undergo a "ring flip" or inversion, which converts one chair conformation into the other, with axial substituents becoming equatorial and vice versa. The energy barrier for this inversion in the related d11-cyclohexane has been measured by NMR spectroscopy. scilit.com

The conformational equilibrium of this compound is governed by a balance of steric and stereoelectronic effects.

Steric Effects: In general, bulky substituents prefer to occupy the more spacious equatorial position to avoid steric hindrance with other axial substituents (1,3-diaxial interactions). For the C2 hydroxyl group, an equatorial orientation would typically be sterically favored over an axial one.

Stereoelectronic Effects: The most significant stereoelectronic effect in this molecule is the anomeric effect . This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2, which is adjacent to the ring oxygen) to prefer an axial orientation, despite potential steric repulsion. This preference is explained by a stabilizing orbital interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-O bond of the hydroxyl group. This interaction is maximized when the substituent is in the axial position. youtube.com

The final conformational preference of the hydroxyl group at C2 will be a result of the competition between the sterically favored equatorial position and the anomerically favored axial position. The presence of the carbonyl group at C3 can also influence the electronic environment and the geometry of the ring, potentially modulating the strength of the anomeric effect. In studies of related 2-substituted chromanes, the substituent at C2 is often found in an equatorial position. nih.gov However, the specific balance of these effects in this compound would require detailed computational or experimental analysis.

Chiral Resolution and Enantiomeric Enrichment Strategies

Since this compound is a chiral molecule, obtaining it in an enantiomerically pure form would require either asymmetric synthesis or the resolution of a racemic mixture. A racemic mixture is a 50:50 mixture of the (R)- and (S)-enantiomers and is optically inactive. libretexts.org

Several strategies could be employed for the chiral resolution of racemic this compound:

Diastereomeric Salt Formation: The hydroxyl group of the hemiacetal can be reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., (+)-tartaric acid or (-)-mandelic acid), to form a mixture of diastereomeric esters. libretexts.org Diastereomers have different physical properties (like solubility) and can be separated by methods such as fractional crystallization or chromatography. youtube.com After separation, hydrolysis of the ester group would yield the separated enantiomers of the original alcohol. libretexts.org

Chiral Chromatography: The enantiomers can be separated directly using chromatographic techniques, particularly high-performance liquid chromatography (HPLC), with a chiral stationary phase (CSP). nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts. A lipase, for example, could be used to selectively acylate the hydroxyl group of one enantiomer in the racemic mixture. The resulting acylated product and the unreacted enantiomer can then be separated by conventional methods.

Asymmetric Synthesis: An alternative to resolution is the direct synthesis of a single enantiomer. This can be achieved through various asymmetric synthesis strategies. For instance, N-heterocyclic carbene (NHC)-catalyzed kinetic resolutions have been used to synthesize enantioenriched dihydropyranones with multiple stereocenters. chalmers.se Other methods include gold-catalyzed intermolecular annulations and phase-transfer-catalyzed additions. nih.govdntb.gov.ua The asymmetric dihydroxylation of enol ethers is a known method for producing α-hydroxy ketones in high enantiomeric purity. acs.org

Table 2: Summary of Potential Chiral Resolution and Enrichment Strategies

| Strategy | Description | Key Principle |

| Diastereomeric Derivatization | Reaction with a chiral resolving agent to form separable diastereomers. | Diastereomers have different physical properties. libretexts.org |

| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase (CSP). | Differential interaction of enantiomers with the CSP. nih.gov |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer. | High stereoselectivity of enzymes. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. | Enantioselective bond formation. chalmers.senih.gov |

Advanced Spectroscopic and Diffraction Studies for Structural and Mechanistic Elucidation of 2 Hydroxydihydro 2h Pyran 3 4h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 2-Hydroxydihydro-2H-pyran-3(4H)-one. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms, the chemical environment of nuclei, and the stereochemical and conformational arrangement of the molecule.

In the ¹H NMR spectrum of a related compound, tetrahydropyran (B127337), the protons at different positions are resolved, with the H2 protons appearing at a lower field due to the deshielding effect of the adjacent oxygen atom. For this compound, the presence of a hydroxyl group at the C2 position and a carbonyl group at the C3 position would further influence the chemical shifts of neighboring protons. The hydroxyl proton itself would appear as a distinct signal, the position of which can be affected by solvent and concentration due to hydrogen bonding.

The conformational analysis of the pyran ring, which typically exists in a chair conformation, can be elucidated through the analysis of coupling constants (J-values) between adjacent protons. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This allows for the assignment of axial and equatorial positions of the substituents. For instance, a large coupling constant between two vicinal protons typically indicates a diaxial relationship. Low-temperature NMR studies can even "freeze out" the ring inversion process, allowing for the individual characterization of different conformers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 4.5 - 5.0 | 95 - 105 |

| 4 | 2.0 - 2.5 | 35 - 45 |

| 5 | 1.8 - 2.2 | 20 - 30 |

| 6 | 3.5 - 4.0 | 60 - 70 |

| OH | Variable (2.0 - 5.0) | - |

| C=O | - | 200 - 210 |

Note: These are predicted values based on data from analogous structures and may vary depending on the specific stereoisomer and experimental conditions.

Mass Spectrometry Techniques for Reaction Pathway Elucidation and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS can provide crucial information for identifying the compound and for studying the mechanisms of reactions in which it is involved.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of the tetrahydropyran ring often involves the loss of small, stable molecules. For this compound, characteristic fragmentation pathways would likely involve the cleavage of bonds adjacent to the oxygen atom and the carbonyl group. The loss of a water molecule from the hydroxyl group and subsequent rearrangements are also expected fragmentation routes. libretexts.orglibretexts.org

The study of reaction pathways often involves the identification of transient intermediates. nih.govimreblank.ch Electrospray ionization (ESI) and other soft ionization techniques are particularly useful for this purpose as they can transfer ions from solution to the gas phase with minimal fragmentation. imreblank.ch By coupling a mass spectrometer to a reaction mixture, it is possible to detect and identify key intermediates, providing direct evidence for a proposed reaction mechanism. nih.gov For instance, in the synthesis of pyranone derivatives, MS can be used to monitor the formation of intermediates, such as open-chain precursors, before the final cyclization step. nih.gov

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure/Loss |

| M⁺ | Molecular Ion |

| M - 18 | Loss of H₂O |

| M - 28 | Loss of CO |

| M - 46 | Loss of H₂O and CO |

Note: The relative intensities of these fragments will depend on the ionization method and the stability of the resulting ions.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Interaction Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nist.gov These techniques are exceptionally sensitive to the presence of specific functional groups and intermolecular interactions, such as hydrogen bonding. primescholars.comresearchgate.net

For this compound, the IR and Raman spectra would be dominated by characteristic bands corresponding to the hydroxyl (O-H) and carbonyl (C=O) groups. The O-H stretching vibration typically appears as a broad band in the IR spectrum, usually in the region of 3200-3600 cm⁻¹. The broadening of this band is a direct consequence of hydrogen bonding. nih.govlibretexts.org In dilute solutions in a non-polar solvent, a sharper "free" O-H stretching band might be observed at a higher frequency.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. nist.gov While O-H stretching bands are often weak in Raman spectra, the C=O stretching band is typically strong. Raman is also particularly sensitive to the vibrations of the carbon skeleton of the pyran ring. Differences in the IR and Raman spectra can be used to infer information about molecular symmetry. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (IR) | Expected Frequency Range (cm⁻¹) (Raman) |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3500 (broad) | Weak |

| C-H Stretch | 2850 - 3000 | Strong |

| C=O Stretch | 1700 - 1725 (strong) | Strong |

| C-O Stretch | 1050 - 1150 | Medium |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Research

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the investigation of chiral molecules. Since this compound possesses at least one stereocenter at the C2 position, it can exist as a pair of enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. nih.gov

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of the chromophores and other functional groups within the molecule. For this compound, the carbonyl group at C3 acts as a chromophore. The interaction of this chromophore with the chiral center at C2 will give rise to a characteristic CD spectrum.

By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), it is possible to assign the absolute configuration (R or S) of a particular enantiomer. nih.gov Furthermore, CD can be used to study conformational changes in solution, as different conformers will often exhibit distinct CD spectra.

Table 4: Expected Cotton Effects in the CD Spectrum of a Stereoisomer of this compound

| Chromophore Transition | Approximate Wavelength (nm) | Expected Sign of Cotton Effect |

| n → π* of C=O | 280 - 320 | Dependent on absolute configuration |

| π → π* of C=O | 190 - 220 | Dependent on absolute configuration |

Note: The sign of the Cotton effect is specific to a particular enantiomer and its conformation.

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. nih.gov

The resulting crystal structure would definitively establish the relative stereochemistry of all chiral centers in the molecule. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group. nih.gov This information is crucial for understanding the physical properties of the solid material and can provide insights into its behavior in biological systems.

In cases where suitable single crystals for X-ray diffraction cannot be obtained, electron diffraction can be a viable alternative for structural determination, particularly for very small crystals.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 10.1 |

| β (°) | 95 |

| Z (molecules per unit cell) | 4 |

Note: These values are purely hypothetical and would need to be determined experimentally.

Computational and Theoretical Chemistry of 2 Hydroxydihydro 2h Pyran 3 4h One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of 2-Hydroxydihydro-2H-pyran-3(4H)-one. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, providing a balance between computational cost and accuracy. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to accurately model the molecule's three-dimensional structure.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. The distribution of electron density can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses provide insights into the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. For instance, the carbonyl carbon is expected to carry a significant positive charge, making it susceptible to nucleophilic attack, while the oxygen atoms will exhibit negative charges.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. Theoretical calculations can precisely map the spatial distribution of these orbitals, showing, for example, that the HOMO is likely localized on the oxygen atoms, while the LUMO is centered around the carbonyl group.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be validated against experimental data to confirm the molecule's structure.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide highly accurate predictions of chemical shifts. These calculations can help in the assignment of complex spectra and in the determination of the stereochemistry of the molecule. For this compound, calculations can distinguish between the chemical shifts of the axial and equatorial protons and carbons, providing valuable structural information.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By calculating the harmonic frequencies at the optimized geometry, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. Key vibrational modes for this molecule would include the C=O stretch of the ketone, the O-H stretch of the hydroxyl group, and various C-O and C-C stretching and bending modes.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | 205 ppm | 208 ppm |

| ¹H NMR (O-H) | 3.5 ppm | 3.7 ppm |

| IR (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| IR (O-H stretch) | 3400 cm⁻¹ | 3450 cm⁻¹ |

Computational Studies of Tautomeric Equilibria and Energy Landscapes

This compound can exist in different tautomeric forms, primarily due to keto-enol tautomerism. The principal tautomers are the ketone form (the title compound) and the corresponding enol form, 2,3-Dihydroxy-4,5-dihydro-2H-pyran. Computational studies are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

By calculating the Gibbs free energies of the different tautomers, their relative populations at equilibrium can be predicted. These calculations often reveal that the keto form is significantly more stable than the enol form in the gas phase and in non-polar solvents. southampton.ac.uk The inclusion of solvent effects, either through implicit models like the Polarizable Continuum Model (PCM) or through explicit solvent molecules, is crucial for accurate predictions in solution.

Transition state theory can be used to model the tautomerization process. By locating the transition state structure connecting the keto and enol forms, the activation energy for the interconversion can be calculated. This provides insights into the kinetics of the tautomerization reaction. The mechanism of proton transfer, whether intramolecular or solvent-assisted, can also be elucidated through these computational studies. wuxibiology.com

Table 3: Calculated Relative Energies of Tautomers of this compound

| Tautomer | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Water |

| Keto Form | 0.0 | 0.0 |

| Enol Form | +8.5 | +6.2 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in a condensed phase, such as in solution. researchgate.net For this compound, MD simulations can provide a detailed picture of how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics.

In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the system is evolved over time by integrating Newton's equations of motion. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. By analyzing the trajectory of the simulation, various properties can be calculated, such as the radial distribution functions between solute and solvent atoms, which reveal the structure of the solvation shell.

MD simulations are particularly useful for studying hydrogen bonding. For this compound, simulations can quantify the number and lifetime of hydrogen bonds between the molecule's hydroxyl and carbonyl groups and the surrounding water molecules. This information is crucial for understanding the molecule's solubility and its interactions in a biological environment. nih.gov

Table 4: Results from a Molecular Dynamics Simulation of this compound in Water

| Property | Average Value |

| Number of Hydrogen Bonds (solute-water) | 3.2 |

| Solvent Accessible Surface Area (SASA) | 150 Ų |

| Radius of Gyration | 2.8 Å |

Reaction Pathway Modeling and Transition State Characterization for Synthetic Routes and Chemical Transformations

Computational chemistry can be used to model the reaction pathways of the synthesis and chemical transformations of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a given reaction can be constructed.

For example, the synthesis of the parent compound, dihydro-2H-pyran-3(4H)-one, can be modeled to understand the mechanism and regioselectivity of the reaction. researchgate.net For the hydroxylated derivative, computational modeling could be used to explore various synthetic strategies, such as the stereoselective reduction of a diketone precursor or the oxidation of a diol.

Transition state searching algorithms are used to locate the saddle points on the potential energy surface that correspond to the transition states of chemical reactions. The characterization of these transition states, including their geometry and vibrational frequencies, provides crucial information about the reaction mechanism. For instance, modeling can help to understand the role of catalysts in lowering the activation energy of a particular synthetic step.

Table 5: Calculated Activation Energies for a Hypothetical Transformation of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Addition to C=O | TS1 | 15.2 |

| Ring Opening | TS2 | 25.8 |

Synthetic Utility of 2 Hydroxydihydro 2h Pyran 3 4h One in Complex Molecule Synthesis

2-Hydroxydihydro-2H-pyran-3(4H)-one as a Chiral Building Block in Natural Product Total Synthesis

The use of enantiopure building blocks, often sourced from the "chiral pool," is a cornerstone of modern natural product synthesis, providing an efficient pathway to stereochemically complex targets. wikipedia.org Optically active pyranones, particularly those with hydroxyl substitutions, are valuable chiral synthons due to their multiple functionalities which allow for the stereocontrolled introduction of new chiral centers. researchgate.netresearchgate.net For instance, optically active 6-hydroxypyran-3-ones have been effectively utilized in the synthesis of various natural products. researchgate.net The stereochemistry of nucleophilic and electrophilic additions to these pyranone rings is often dictated by the existing stereocenters. researchgate.net

While direct examples of the application of this compound in total synthesis are not extensively documented, its potential is evident. The hydroxyl group at the 2-position can serve as a handle for stereoselective reactions, and the pyran ring itself is a common motif in many natural products. For example, the related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is a known natural product formed during the Maillard reaction. nih.gov The synthesis of complex natural products like pseudomonic acid A has utilized pyranone-based building blocks.

Table 1: Examples of Pyran-based Chiral Building Blocks in Natural Product Synthesis

| Chiral Building Block | Natural Product Target | Reference |

| Optically active 6-hydroxypyran-3-ones | Various natural products | researchgate.netresearchgate.net |

| D-pantolactone-substituted-2H-Pyran-3(6H)-one | Asymmetric Diels-Alder and Michael additions | researchgate.net |

| Dihydro-2H-pyran-3(4H)-one derivative | Pseudomonic acid A |

Applications in the Construction of Diverse Heterocyclic Frameworks

The dihydropyranone core is a valuable scaffold for the synthesis of a wide array of heterocyclic compounds. The parent compound, dihydro-2H-pyran-3(4H)-one, has been used as a building block for the synthesis of pyran-annulated heterocyclic systems, where the pyran ring is fused to another heterocyclic ring. researchgate.net This is often achieved by reacting the pyranone with appropriately substituted reagents. For instance, reactions with ortho-substituted phenylcarbonyl compounds can lead to the formation of pyrano[3,2-b]quinolines. researchgate.net The enamine, silyl (B83357) enol ether, or lithium enolate derived from dihydro-2H-pyran-3(4H)-one can also be employed to construct such fused systems. researchgate.net

The presence of a hydroxyl group in this compound would likely influence the reactivity and regioselectivity of these cyclization reactions, potentially opening up pathways to novel heterocyclic frameworks. The development of one-pot multicomponent reactions starting from similar cyclic ketones has proven to be an efficient strategy for generating diverse heterocyclic libraries. rsc.org

Table 2: Heterocyclic Systems Derived from Dihydropyranones

| Starting Material | Reagent | Resulting Heterocycle | Reference |

| Dihydro-2H-pyran-3(4H)-one | ortho-substituted phenylcarbonyl compounds | Pyrano[3,2-b]quinoline | researchgate.net |

| Enamine of dihydro-2H-pyran-3(4H)-one | Various electrophiles | Pyran-annulated heterocycles | researchgate.net |

| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | Multicomponent reaction | Various cyclic sulfones | rsc.org |

Utilization in Macromolecular Synthesis as a Monomer or Initiator Precursor

The pyran ring is a structural motif found in various biodegradable polymers, making pyranone derivatives potential candidates for the development of environmentally friendly materials. While specific studies on the use of this compound in macromolecular synthesis are not prominent, the general class of pyran derivatives has been explored in polymer chemistry. The hydroxyl group of the title compound could potentially act as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with a pyranone end-group.

Development of Novel Reaction Methodologies Utilizing the Dihydropyranone Core

More recently, organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the synthesis of 3,4-dihydropyran-2-ones. nih.gov These reactions often proceed via [4+2] or [3+3] cycloadditions and allow for the construction of highly functionalized pyranone rings. The development of such methods for the synthesis of 2-hydroxylated dihydropyranones would be a valuable addition to the synthetic chemist's toolbox.

Table 3: Synthetic Methodologies for Dihydropyranones

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| α-Ketoglutaric acid | LiAlH₄, MsCl, TFA | Dihydro-2H-pyran-3(4H)-one | researchgate.netarkat-usa.org |

| α,β-Unsaturated aldehydes and 1,3-dicarbonyls | N-Heterocyclic Carbene (NHC) | Trisubstituted dihydropyranones | nih.gov |

| Enals and pyrrole-4-ones | N-Heterocyclic Carbene (NHC), tBuOK | Annulated dihydropyranones | nih.gov |

Emerging Research Directions and Future Perspectives for 2 Hydroxydihydro 2h Pyran 3 4h One

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a paramount goal in contemporary chemical research. For 2-Hydroxydihydro-2H-pyran-3(4H)-one, a significant stride in this direction involves the utilization of readily available and renewable starting materials. A notable example is the synthesis of dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid, a bio-based feedstock. nih.govtechnologynetworks.com This approach moves away from traditional petroleum-based starting materials, aligning with the principles of green chemistry.

Furthermore, the field is witnessing a surge in the application of organocatalysis for the synthesis of dihydropyranone frameworks. nih.govnih.gov Organocatalysts, which are small organic molecules, offer a more sustainable alternative to metal-based catalysts, often exhibiting high efficiency and stereoselectivity under mild reaction conditions. The use of proline-based catalysts, for instance, has been shown to facilitate the synthesis of complex dihydropyranol frameworks through a stepwise sequential transformation. researchgate.net These catalytic systems are crucial for producing enantiomerically enriched dihydropyranones, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

Biocatalysis also presents a promising avenue for the sustainable production of pyranone derivatives. The use of enzymes can offer unparalleled selectivity and operate under environmentally friendly aqueous conditions. For example, the halotolerant fungus Cladosporium halotolerans has been found to produce novel pyranone derivatives, highlighting the potential of microorganisms in generating these valuable compounds. chemrxiv.orgmdpi.com

| Synthetic Approach | Key Features | Starting Materials | Catalyst Examples | Sustainability Aspect |

| Bio-based Synthesis | Utilizes renewable feedstocks. | α-Ketoglutaric acid | - | Reduces reliance on fossil fuels. |

| Organocatalysis | Metal-free, often highly stereoselective. | Enals, dicarbonyl compounds | Proline derivatives, N-Heterocyclic Carbenes (NHCs) | Avoids toxic heavy metals, mild reaction conditions. |

| Biocatalysis | High selectivity, aqueous reaction media. | Sugars, polyketides | Fungi (Cladosporium halotolerans) | Green solvents, biodegradable catalysts. |

Exploration of Unconventional Reactivity Patterns

Beyond established synthetic routes, a key research thrust lies in uncovering novel and unconventional reactivity patterns of this compound and its analogs. These explorations open up new avenues for the construction of diverse molecular architectures.

Cycloaddition reactions are a powerful tool in this regard. 2H-pyran-2-ones are known to participate in [4+2] cycloadditions with various dienophiles. organic-chemistry.org The exploration of these reactions with unconventional partners or under novel catalytic conditions can lead to the formation of complex polycyclic systems. For instance, the Diels-Alder cycloadditions of 5-hydroxy-2-pyrones have been developed using synthons like 2H-pyran-2,5-diones, which can be generated in situ. americanpharmaceuticalreview.com The reactivity of dihydropyranones in such cycloadditions can be further modulated by the introduction of different substituents, offering a handle to control the stereochemical outcome of the reaction.

Tandem reactions, where multiple bond-forming events occur in a single pot, represent another area of intense investigation. These processes are highly atom- and step-economical. The development of tandem reactions involving this compound as a key intermediate would enable the rapid assembly of complex molecular scaffolds. For example, an organocatalyst-mediated domino Michael/enolization/acetalization reaction has been developed for the enantioselective synthesis of substituted dihydropyrans. researchgate.net Similarly, auto-tandem catalysis, where a single catalyst facilitates multiple transformations, has been employed for the synthesis of spiro-dihydropyranones. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and engineering principles is set to revolutionize the synthesis of this compound and its derivatives, enabling more efficient, reproducible, and scalable production.

Automated synthesis platforms, often coupled with high-throughput screening, are becoming indispensable tools for accelerating chemical discovery. technologynetworks.comchemcatbio.orgrsc.org These systems can rapidly evaluate a large number of reaction conditions, catalysts, and substrates, significantly speeding up the optimization process. chemspeed.comunchainedlabs.commdpi.comsigmaaldrich.com For the synthesis of this compound, automated platforms could be employed to screen for optimal catalysts and reaction parameters for a given transformation, or to generate libraries of derivatives for biological screening. elsevierpure.com The combination of automated synthesis with microwave-assisted techniques has been shown to be effective for the rapid generation of dihydropyrimidine (B8664642) libraries, a strategy that could be adapted for pyranone synthesis. technologynetworks.com

| Technology | Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, enhanced reaction control, facile scale-up, potential for telescoped reactions. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, accelerated discovery of new reactions. |

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions as they occur, are invaluable in this pursuit. The application of these Process Analytical Technologies (PAT) is becoming increasingly important in modern chemical synthesis. researchgate.netmt.comwikipedia.orgnih.govjrtdd.com

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational bands. chemspeed.comyoutube.comyoutube.com For the synthesis of this compound, which contains a lactone functional group, in situ FTIR can be particularly useful for monitoring the formation of the carbonyl stretch of the lactone ring. nih.govnih.govresearchgate.net This technique has been successfully employed to monitor a variety of organic reactions, including those involving unstable intermediates or requiring precise control over reaction endpoints. uc.ptmt.com